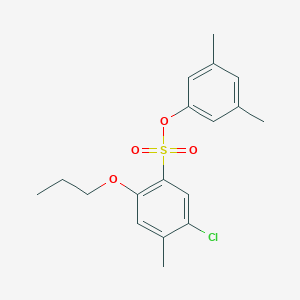

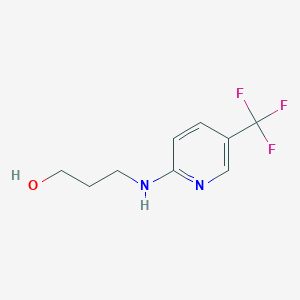

![molecular formula C19H22ClN5O B2824727 N-(3-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide CAS No. 2034364-01-5](/img/structure/B2824727.png)

N-(3-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a diketone. The cyclopentapyridazine ring could be formed through a cyclization reaction. The amide group could be introduced through a reaction with an acyl chloride .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the atoms and the connectivity of the functional groups. The presence of the rings would likely impose some rigidity on the structure, which could influence its chemical reactivity and its interactions with biological targets .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The piperazine ring could undergo substitution reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in water, while the presence of the aromatic rings could enhance its solubility in organic solvents .Scientific Research Applications

Synthesis and Chemical Properties

This compound is part of a broader class of pyridazinone and piperazine derivatives that have been synthesized and studied for their diverse biological activities. For instance, compounds with the piperazine unit, such as K-604, have been identified as potent inhibitors with significant selectivity and improved aqueous solubility, suggesting a molecular framework conducive to enhanced pharmacokinetic properties (Shibuya et al., 2018). Synthesis methodologies often involve reactions with cyanoacetamide derivatives, leading to compounds with potential as antimicrobial agents (Al-Kamali & Al-Hazmi, 2014).

Pharmacological Applications

The compound under discussion falls into categories with demonstrated neuroprotective, dermatological, cytostatic, and cardiac activities. Pyridazino[4,5-b]indole-1-acetamide compounds, for example, show a range of biological activities including cardiac and neuroprotective effects, hinting at the potential for this compound to be applied in similar therapeutic areas (Habernickel, 2002). Moreover, the structural analogs of this compound have been involved in the treatment of allergic reactions and inflammatory conditions, underscoring its relevance in addressing histamine-mediated disorders (Arlette, 1991).

Biological Activity and Potential Uses

The diverse chemical modifications on the core structure of N-(3-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide lead to a wide array of biological activities. This includes antimicrobial properties, where derivatives have shown significant activity against various bacterial and fungal strains (Hossan et al., 2012). Additionally, certain synthesized analogs exhibit potent anticancer activities, indicating the compound's utility in oncology research and potential therapeutic applications (Bondock & Gieman, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-chlorophenyl)-2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O/c20-15-4-2-5-16(12-15)21-19(26)13-24-7-9-25(10-8-24)18-11-14-3-1-6-17(14)22-23-18/h2,4-5,11-12H,1,3,6-10,13H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBLOSFFXXIQNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2824650.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2824653.png)

![4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide](/img/structure/B2824655.png)

![2,4,8,10-Tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2824656.png)

![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2824663.png)

![N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2824664.png)

![4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2824665.png)